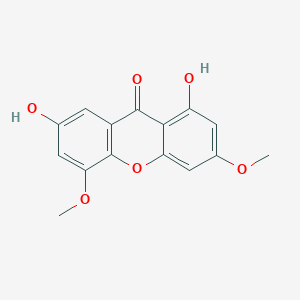
Carbanide;iron(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbanide;iron(3+) can be synthesized through several methods. One common approach involves the reaction of iron(III) chloride (FeCl₃) with methyl lithium (CH₃Li) in an anhydrous environment. The reaction typically proceeds as follows:
FeCl3+3CH3Li→CH3Fe+3LiCl
This reaction requires strict anhydrous conditions to prevent the hydrolysis of the reagents and the product.
Industrial Production Methods: Industrial production of carbanide;iron(3+) is less common due to the specialized conditions required for its synthesis. when produced, it is typically done in controlled laboratory settings with precise control over temperature and moisture levels to ensure the purity and stability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Carbanide;iron(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) oxide (Fe₂O₃) and methane (CH₄).
Reduction: It can be reduced to iron(II) compounds under specific conditions.
Substitution: The methyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen (O₂) or other oxidizing agents like hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenated compounds (e.g., alkyl halides) are often used in substitution reactions.
Major Products Formed:
Oxidation: Iron(III) oxide (Fe₂O₃) and methane (CH₄).
Reduction: Iron(II) compounds and methane (CH₄).
Substitution: Various alkyl or aryl iron compounds depending on the substituent used.
Applications De Recherche Scientifique
Carbanide;iron(3+) has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: Research into its potential as a model compound for studying iron-containing enzymes and their mechanisms.
Medicine: Investigations into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Mécanisme D'action
The mechanism by which carbanide;iron(3+) exerts its effects involves the interaction of the iron center with various substrates. The iron(3+) ion can coordinate with different ligands, facilitating various chemical transformations. The carbanide ion (CH₃⁻) can act as a nucleophile, participating in substitution reactions and forming new carbon-iron bonds. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved.
Comparaison Avec Des Composés Similaires
Carbanide;iron(3+) can be compared with other similar compounds, such as:
Methylcobalt(III) (CH₃Co): Similar in structure but with cobalt instead of iron. It exhibits different reactivity due to the different electronic properties of cobalt.
Methylnickel(III) (CH₃Ni): Another similar compound with nickel. It has unique catalytic properties distinct from those of carbanide;iron(3+).
Methylmanganese(III) (CH₃Mn): Similar in structure but with manganese. It is used in different catalytic and synthetic applications.
Carbanide;iron(3+) is unique due to the specific electronic configuration of iron(3+), which influences its reactivity and the types of reactions it can catalyze. Its ability to form stable complexes with various ligands also sets it apart from other similar compounds.
Propriétés
Numéro CAS |
129965-27-1 |
|---|---|
Formule moléculaire |
C2H6Fe+ |
Poids moléculaire |
85.91 g/mol |
Nom IUPAC |
carbanide;iron(3+) |
InChI |
InChI=1S/2CH3.Fe/h2*1H3;/q2*-1;+3 |
Clé InChI |
HYRLTEBWALXELR-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


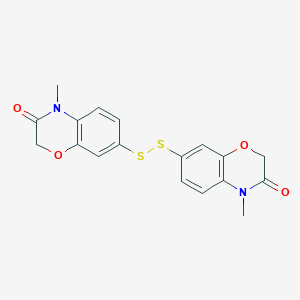
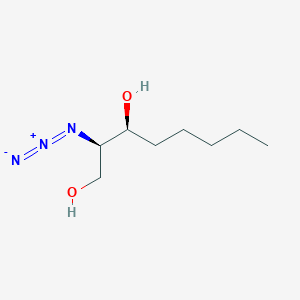
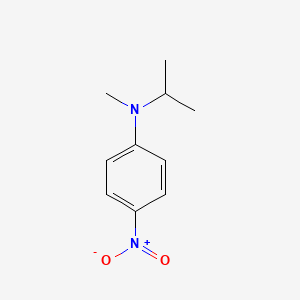

![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
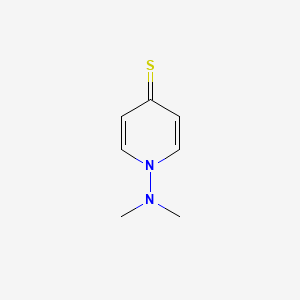
silane](/img/structure/B14277367.png)
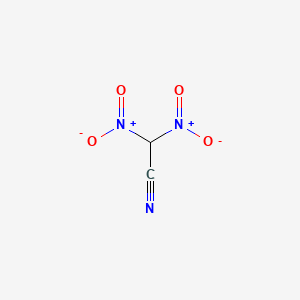
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)

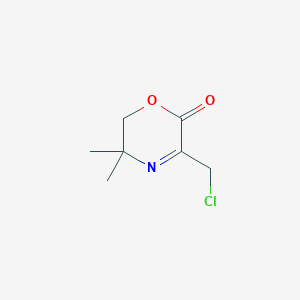

![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
